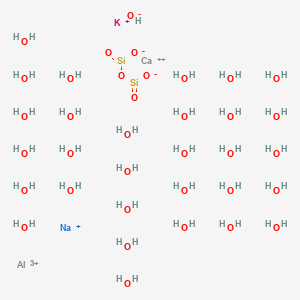
Erionite, dealuminated
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erionite is a naturally occurring fibrous zeolite mineral that belongs to the group of aluminosilicates. It is known for its unique crystalline structure and high surface area, which makes it useful in various industrial applications. Dealuminated erionite refers to erionite that has undergone a process to remove aluminum atoms from its framework, resulting in a material with altered chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dealumination of erionite can be achieved through several methods, including treatment with mineral acids, complexing agents, or gaseous halogen compounds. One common method involves the use of hydrochloric acid or nitric acid to extract aluminum from the erionite framework . Another approach is the use of silicon tetrachloride or ammonium hexafluorosilicate to replace aluminum with silicon .
Industrial Production Methods: Industrial production of dealuminated erionite typically involves hydrothermal synthesis, where erionite is treated with acidic solutions under controlled temperature and pressure conditions. This process can be optimized to achieve the desired level of dealumination and to produce high-quality dealuminated erionite for various applications .
Chemical Reactions Analysis
Types of Reactions: Dealuminated erionite can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of active sites created during the dealumination process.
Common Reagents and Conditions:
Oxidation: Dealuminated erionite can be oxidized using oxidizing agents such as hydrogen peroxide or ozone under mild conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve the exchange of cations within the erionite framework using solutions of metal salts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized species on the erionite surface, while substitution reactions can lead to the incorporation of different metal cations into the framework .
Scientific Research Applications
Dealuminated erionite has a wide range of scientific research applications due to its unique properties:
Mechanism of Action
The mechanism by which dealuminated erionite exerts its effects is primarily related to its high surface area and the presence of active sites created during the dealumination process. These active sites can interact with various molecules, facilitating chemical reactions and adsorption processes. The molecular targets and pathways involved depend on the specific application, such as catalytic sites for chemical reactions or adsorption sites for environmental applications .
Comparison with Similar Compounds
Dealuminated erionite can be compared with other similar compounds, such as:
Mordenite: Another zeolite with a similar structure but different pore size and aluminum content.
Offretite: A zeolite with a similar framework but different chemical composition.
ZSM-5: A widely used zeolite with different catalytic properties and applications.
Uniqueness: Dealuminated erionite is unique due to its specific pore structure and the ability to create a high density of active sites through dealumination. This makes it particularly effective in applications requiring high surface area and selective adsorption or catalysis .
Properties
CAS No. |
100801-58-9 |
|---|---|
Molecular Formula |
AlCaH61KNaO36Si2+4 |
Molecular Weight |
822.78 g/mol |
IUPAC Name |
aluminum;calcium;potassium;sodium;oxido-[oxido(oxo)silyl]oxy-oxosilane;hydroxide;triacontahydrate |
InChI |
InChI=1S/Al.Ca.K.Na.O5Si2.31H2O/c;;;;1-6(2)5-7(3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;31*1H2/q+3;+2;2*+1;-2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-1 |
InChI Key |
OSTPGWJJVGOXIJ-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[OH-].[O-][Si](=O)O[Si](=O)[O-].[Na+].[Al+3].[K+].[Ca+2] |
Related CAS |
12510-42-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















